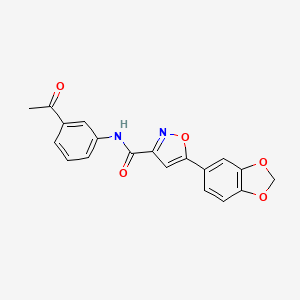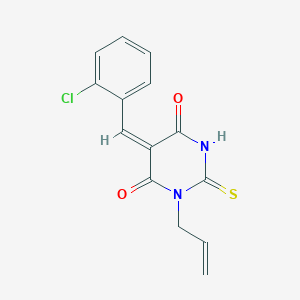![molecular formula C15H18ClF3N2O B4775795 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea, also known as DCC-2036, is a small molecule inhibitor that targets BCR-ABL1 kinase activity. This molecule has been developed as a potential treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea involves the inhibition of BCR-ABL1 kinase activity. BCR-ABL1 is a fusion protein that is formed as a result of the Philadelphia chromosome translocation, which is found in over 90% of CML cases and in some cases of ALL. BCR-ABL1 kinase activity is a key driver of CML and ALL, and inhibition of this activity can lead to tumor regression. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a promising treatment for CML and ALL.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea are primarily related to its inhibition of BCR-ABL1 kinase activity. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can inhibit the proliferation of CML and ALL cells, induce apoptosis, and reduce the expression of BCR-ABL1 downstream targets. In vivo studies have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can reduce tumor burden and prolong survival in mouse models of CML and ALL. These effects are likely due to the inhibition of BCR-ABL1 kinase activity, which is a key driver of these diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its potency and specificity for BCR-ABL1 kinase activity. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a valuable tool for studying the role of this kinase in CML and ALL. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a specific inhibitor of BCR-ABL1 kinase activity, which reduces the likelihood of off-target effects.
The limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its cost and availability. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a relatively expensive compound, which can limit its use in some lab settings. In addition, the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is complex and requires specialized equipment and expertise, which can limit its availability.
Future Directions
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea. One potential direction is the development of combination therapies that include N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea and other targeted therapies for CML and ALL. Another potential direction is the study of the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea treatment, including the potential for resistance and the development of secondary malignancies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in humans is an important future direction for the development of this molecule as a clinical treatment for CML and ALL.
Conclusion:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a small molecule inhibitor that targets BCR-ABL1 kinase activity and has been developed as a potential treatment for CML and ALL. The synthesis of this molecule involves a series of chemical reactions that have been optimized to yield a high purity compound suitable for scientific research. In vitro and in vivo studies have demonstrated the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL, and future directions for the study of this molecule include the development of combination therapies, the study of long-term effects, and the study of pharmacokinetics and pharmacodynamics in humans.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been extensively studied in scientific research for its potential as a treatment for CML and ALL. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a potent inhibitor of BCR-ABL1 kinase activity, which is a key driver of CML and ALL. In vivo studies using mouse models of CML and ALL have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can effectively reduce tumor burden and prolong survival. These studies have provided strong evidence for the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c16-12-8-7-10(15(17,18)19)9-13(12)21-14(22)20-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYETXOPGRYIECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4775719.png)

![1,3-dimethyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775749.png)
![methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4775753.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B4775758.png)
![6-isopropyl-3-methyl-N-2-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4775762.png)
![4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4775767.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4775775.png)
![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)
![N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4775781.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)

![2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4775825.png)